1-Biphenyl-4-yl-2-chloro-2,2-difluoroethanone
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Overview
Description
1-Biphenyl-4-yl-2-chloro-2,2-difluoroethanone is an organic compound with the molecular formula C14H9ClF2O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chloro and two difluoro groups on the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Biphenyl-4-yl-2-chloro-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The general reaction scheme involves the coupling of a biphenyl derivative with a suitable chloro-difluoroethanone precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Biphenyl-4-yl-2-chloro-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
1-Biphenyl-4-yl-2-chloro-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 1-Biphenyl-4-yl-2-chloro-2,2-difluoroethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoro groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Biphenyl-4-yl-2-chloroethanone: Lacks the difluoro groups, which can affect its reactivity and binding properties.
1-Biphenyl-4-yl-2,2-difluoroethanone: Lacks the chloro group, which can influence its chemical behavior and applications.
Uniqueness
1-Biphenyl-4-yl-2-chloro-2,2-difluoroethanone is unique due to the presence of both chloro and difluoro groups, which confer distinct chemical properties and potential applications. The combination of these substituents can enhance the compound’s reactivity and binding interactions, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUMEPWGPXDNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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